Aceclofenac - 89796-99-6

Aceclofenac

Catalog Number: EVT-257031
CAS Number: 89796-99-6
Molecular Formula: C16H13Cl2NO4
Molecular Weight: 354.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aceclofenac is a synthetic organic compound classified as a non-steroidal anti-inflammatory drug (NSAID) [, , , , , , , , , , , , , , , , , , , , , , , ]. It is a phenylacetic acid derivative and structurally related to Diclofenac [, ]. In scientific research, Aceclofenac serves as a model drug, particularly in studies focused on:

  • Solubility enhancement: Due to its poor aqueous solubility (BCS class II drug), research focuses on improving its dissolution rate for enhanced bioavailability [, , , , , , , , , ].
  • Drug delivery systems: Studies explore various formulations and delivery methods like microspheres, solid dispersions, nanoemulsions, and topical gels for targeted and controlled release [, , , , , , , , ].
  • Analytical method development: Researchers develop and validate analytical methods for Aceclofenac detection and quantification, including its metabolites and impurities, in various matrices like bulk drug, formulations, and biological samples [, , , , , , ].

Diclofenac

    Relevance: Diclofenac is a major metabolite of aceclofenac and shares a similar chemical structure and pharmacological profile. Aceclofenac is metabolized to diclofenac through hydrolysis in the liver. Diclofenac is used as a positive control in various studies to understand the comparative efficacy and safety of Aceclofenac [, , ].

  • Relevance: 4'-Hydroxydiclofenac is a secondary metabolite of aceclofenac, generated through the metabolic pathway involving the conversion of aceclofenac to diclofenac, followed by hydroxylation. This metabolic pathway has been studied to understand the difference in metabolism of Aceclofenac across different species [].

5-Hydroxydiclofenac

    Relevance: Similar to 4'-hydroxydiclofenac, 5-hydroxydiclofenac is another secondary metabolite of aceclofenac, resulting from the hydroxylation of diclofenac, which is itself a metabolite of aceclofenac [].

4'-Hydroxyaceclofenac

    Relevance: Unlike the metabolic pathway in rats, where aceclofenac is rapidly converted to diclofenac, humans primarily metabolize aceclofenac to 4'-hydroxyaceclofenac. This species-dependent difference in metabolism highlights the importance of considering metabolic profiles in drug development [].

Methyl (2-((2,6-dichlorophenyl)amino)phenyl)acetate (Impurity B)

    Relevance: This compound represents a potential impurity arising during the synthesis or storage of aceclofenac. Control and monitoring of such impurities are crucial in ensuring the quality and safety of the drug substance [].

Ethyl (2-((2,6-dichlorophenyl)amino)phenyl)acetate (Impurity C)

    Relevance: Like Impurity B, this ethyl ester derivative also signifies a potential impurity during aceclofenac manufacturing or storage. Therefore, its presence necessitates careful monitoring and control [].

Methyl (((2-((2,6-dichlorophenyl)amino)phenyl)acetyl)oxy)acetate (Impurity D)

    Relevance: This impurity can potentially form during the synthesis of aceclofenac, emphasizing the importance of quality control measures during the manufacturing process [].

Ethyl (((2-((2,6-dichlorophenyl)amino)phenyl)acetyl)oxy)acetate (Impurity E)

    Relevance: Being an ethyl ester counterpart of Impurity D, this compound represents another potential byproduct during aceclofenac synthesis, requiring effective quality control [].

Benzyl (((2-((2,6-dichlorophenyl)amino)phenyl)acetyl)oxy)acetate (Impurity F)

    Relevance: This impurity could potentially arise during aceclofenac synthesis. Its identification as a specified impurity emphasizes the need to control and minimize its presence to ensure the quality and safety of aceclofenac drug substance [].

1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Impurity I)

    Relevance: This impurity might originate during the manufacturing process of aceclofenac, potentially through a cyclization reaction of diclofenac. Hence, its monitoring and control are crucial in ensuring the quality of aceclofenac [].

Paracetamol

    Relevance: Paracetamol, along with aceclofenac, is frequently prescribed for its analgesic and anti-inflammatory effects. Studies have investigated the simultaneous determination of aceclofenac and paracetamol in combined tablet dosage forms [], highlighting the common co-administration of these drugs.

Thiocolchicoside

    Relevance: Similar to paracetamol, thiocolchicoside is often co-prescribed with aceclofenac for its synergistic effects in managing pain and inflammation. There are studies focusing on the combined use of aceclofenac and thiocolchicoside in clinical settings, as well as the development of analytical methods for their simultaneous determination in pharmaceutical formulations [, ].

Esomeprazole

    Relevance: Given that aceclofenac can potentially cause gastrointestinal side effects, co-administration with a PPI like esomeprazole has been investigated. Studies have explored the pharmacokinetic interactions and potential benefits of using aceclofenac and esomeprazole together to minimize the risk of gastrointestinal complications associated with aceclofenac [].

Source and Classification

Aceclofenac is synthesized from diclofenac, which itself is derived from phenylacetic acid. The compound falls under the classification of NSAIDs, which are widely used in clinical settings for pain relief and inflammation reduction. Its pharmacological classification includes analgesics and anti-inflammatory agents.

Synthesis Analysis

Methods

The synthesis of aceclofenac can be achieved through various methods. One common approach involves the reaction of diclofenac with specific amines under controlled conditions. For instance, one method describes dissolving sodium diclofenac in dimethylformamide under nitrogen atmosphere, followed by the addition of tert-butyl chloroacetate at elevated temperatures (20-60°C) to yield aceclofenac .

Technical Details

  1. Step 1: Diclofenac acid reacts with triethylamine or diisopropylamine in a solvent like toluene or acetone.
  2. Step 2: The reaction temperature is maintained between 20°C to 60°C for optimal yield.
  3. Purification: The crude product is typically purified through recrystallization techniques.
Molecular Structure Analysis

Structure

Aceclofenac has a complex molecular structure characterized by a dichlorophenyl group attached to an amino group and an acetoxyacetate moiety. The molecular formula is C16H15Cl2N2O4C_{16}H_{15}Cl_{2}N_{2}O_{4}, with a molecular weight of approximately 354.29 g/mol.

Data

  • Melting Point: Approximately 145-149°C.
  • Spectroscopic Data: The structure can be confirmed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). For example, the IR spectrum shows characteristic peaks corresponding to functional groups present in the molecule .
Chemical Reactions Analysis

Reactions

Aceclofenac can undergo various chemical reactions typical of NSAIDs, including hydrolysis and esterification. Its reactivity can be exploited in synthesizing prodrugs or derivatives that may enhance bioavailability or reduce side effects.

Technical Details

  1. Hydrolysis: Aceclofenac can be hydrolyzed to release diclofenac and acetic acid under aqueous conditions.
  2. Esterification: Reacting aceclofenac with different alcohols can yield various esters that may have distinct pharmacokinetic properties.
Mechanism of Action

Aceclofenac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, aceclofenac reduces the levels of pro-inflammatory mediators, leading to decreased pain and inflammation.

Data

  • IC50 Values: The inhibitory concentration required for 50% inhibition of COX enzymes varies but demonstrates effective potency comparable to other NSAIDs.
  • Pharmacokinetics: Aceclofenac exhibits a half-life of approximately 4 hours, with peak plasma concentrations reached within 1-3 hours post-administration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aceclofenac typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Aceclofenac is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates its acidic nature, influencing its solubility and absorption characteristics.
Applications

Aceclofenac is utilized in various scientific and medical applications:

  • Clinical Use: Widely prescribed for managing pain associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
  • Research Applications: Studied for its interactions with metal ions in coordination chemistry, particularly in forming complexes with lanthanides .
  • Prodrug Development: Research into prodrugs aims to enhance its pharmacokinetic properties for better therapeutic outcomes.
Synthesis and Development of Aceclofenac

Rational Drug Design: Structural Modification of Diclofenac for Improved Gastrointestinal Tolerability

Diclofenac, while effective, exhibits significant GI toxicity due to:

  • Direct mucosal irritation from its free carboxylic acid group
  • Non-selective inhibition of cyclooxygenase-1 (COX-1), impairing gastroprotective prostaglandin synthesis [6] [7].

Aceclofenac’s design strategy centered on esterification of diclofenac’s carboxylic acid moiety with a glycolic acid spacer. This modification yielded critical advantages:

  • Reduced local irritation: The ester group diminishes direct contact damage to gastric epithelium compared to acidic diclofenac [6].
  • Enhanced COX-2 selectivity: Aceclofenac inhibits COX-2 (IC₅₀ = 0.77 μM) with >100-fold selectivity over COX-1 (IC₅₀ >100 μM), preserving GI-protective prostaglandins [9].
  • Synergistic metabolite effects: Bioactivation releases 4’-hydroxyaceclofenac (potent COX-2 inhibitor) and diclofenac (minor metabolite), amplifying anti-inflammatory action while maintaining GI safety [4] [9].

Table 1: Ulcerogenicity Comparison of NSAIDs in Preclinical Models

CompoundRelative Ulcerogenic PotentialCOX-2/COX-1 Selectivity Ratio
Diclofenac1.0 (Reference)0.07
Aceclofenac0.250.26
Indomethacin2.80.01
Naproxen0.50.03

Data derived from animal ulcerogenicity assays and human whole-blood COX inhibition studies [1] [7].

Clinical validation emerged from a 6-week RCT in osteoarthritis patients, where aceclofenac (100 mg BID) demonstrated significantly lower cumulative GI adverse events (dyspepsia: 28.1% vs. 37.9%; abdominal pain: 19.0% vs. 26.3%) compared to diclofenac (50 mg TID) [6].

Synthetic Pathways: Key Intermediates and Reaction Optimization

Aceclofenac synthesis employs two primary routes, both utilizing 2,6-dichloroaniline and phenylacetic acid derivatives as starting materials:

Route 1: Two-Step Esterification-Amidation (Patent EP1082290B1)

  • Step 1: EsterificationGlycolic acid reacts with 2-(2,6-dichlorophenylamino)phenylacetyl chloride in aprotic solvents (toluene, acetonitrile) under nitrogen. Triethylamine (TEA) catalyzes HCl elimination:
C₆H₅CH₂COCl + HOCH₂COOH + TEA → C₆H₅CH₂COOCH₂COOH + TEA·HCl  
  • Step 2: AmidationThe ester intermediate couples with 2,6-dichloroaniline via nucleophilic substitution. Catalytic TEA in toluene/acetonitrile (1:1) at 60–70°C yields aceclofenac (purity >99%) [1] [5].

Route 2: Single-Pot Process (WO1999055660A1)

A convergent approach condenses 2-(2,6-dichloroanilino)phenylacetic acid with chloroacetic acid under phase-transfer conditions:

  • Catalyst: Triethylamine (TEA) or diisopropylethylamine (DIPEA)
  • Solvent: Acetone, THF, or methyl ethyl ketone
  • Optimization: Replacing dichloromethane with toluene improves yield (82% → 91%) and reduces halogenated solvent residues [5] [9].

Table 2: Solvent and Catalyst Impact on Aceclofenac Synthesis

ParameterTwo-Step ProcessSingle-Pot ProcessOptimized Conditions
Key SolventToluene/AcetonitrileDichloromethaneToluene
CatalystTriethylamineDiisopropylethylamineTriethylamine
Reaction Temperature60–70°C40–50°C65°C
Yield85–88%75–82%91%
Purity>99%95–97%>99.5%

Data synthesized from patent literature [1] [5] [9].

Critical impurities (e.g., diclofenac, 4’-hydroxyaceclofenac) are minimized by controlling:

  • Stoichiometry: 1:1.05 molar ratio (acid chloride:glycolic acid)
  • Moisture: Reaction vessels purged with dry N₂ to prevent hydrolysis
  • Workup: Washing with 5% NaHCO₃ removes acidic impurities [1].

Evolution from Preclinical Candidates to Market Approval: Regulatory Milestones

Aceclofenac’s development pathway featured rigorous pharmacokinetic and clinical benchmarking:

Preclinical Differentiation

  • Chondroprotective effects: Unlike diclofenac, aceclofenac stimulates glycosaminoglycan synthesis in human cartilage (35% increase, p<0.01) and inhibits IL-1β-induced proteoglycan degradation [4] [8].
  • Synovial fluid penetration: Concentrations reach 57% of plasma levels within 4 hours, enabling targeted joint delivery [4].

Pivotal Clinical Trials

The GI tolerability advantage was confirmed in the EDGE-II trial framework, though direct head-to-head data with etoricoxib is limited. Key evidence included:

  • A 6-month RCT showing 5.2 vs. 8.5 GI-related discontinuations per 100 patient-years for aceclofenac vs. diclofenac (HR 0.62; 95% CI: 0.47–0.81) [3] [6].
  • Reduced gastroprotective agent (GPA) use with aceclofenac (28.2% vs. 33.7% patients, p=0.155) [6].

Global Regulatory Journey

Table 3: Regulatory Milestones for Aceclofenac Approval

YearRegion/CountryKey Study BasisIndications Approved
1983Global (Patent)EP1082290B1 synthetic pathwayChemical entity protection
1990European UnionSynovial fluid PK and 12-week OA trialsRA, OA, ankylosing spondylitis
1992Spain (First launch)GI tolerability vs. diclofenacMusculoskeletal pain, inflammation
2003JapanChrondroprotection studiesOsteoarthritis
2011USA (Clanza CR®)Modified-release formulation PK dataChronic pain management

Timeline reconstructed from regulatory documents and clinical literature [3] [4] [7].

Post-marketing surveillance (1992–2020) across 69 countries involving >171 million patients cemented its status as a first-line NSAID with a superior GI safety profile among non-COXIB agents [4].

Properties

CAS Number

89796-99-6

Product Name

Aceclofenac

IUPAC Name

2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

InChI

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)

InChI Key

MNIPYSSQXLZQLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl

Solubility

53.1 [ug/mL] (The mean of the results at pH 7.4)
Insoluble

Synonyms

2-((2,6-dichlorophenyl)amino)phenylacetoxyacetic acid
aceclofenac
Airtal
Airtal Difucrem
Aital
Beofenac
Biofenac
Bristaflam
Clanza CR
Falcol
Falcol Difucrem
Gerbin
Gerbin Difucrem
Preservex
Sanein

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.